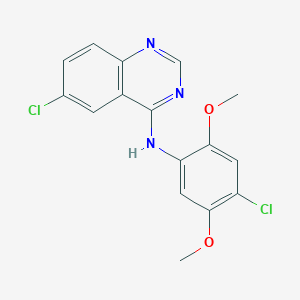
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancer, including lung, breast, and brain cancers. AG1478 has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation. This, in turn, inhibits downstream signaling pathways that are required for cancer cell growth and survival.
Biochemical and physiological effects:
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to have a potent inhibitory effect on the proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for EGFR, making it a useful tool for studying the role of EGFR in cancer and other diseases. However, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in in vivo studies. In addition, it has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of EGFR.
Future Directions
There are several future directions for research on 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for further research on the potential use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in the treatment of neurodegenerative diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and toxicity of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine.
Synthesis Methods
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be synthesized using several methods, including the reaction of 6-chloro-4-aminquinazoline with 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography.
Scientific Research Applications
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and brain cancers. 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by blocking the activation of EGFR, which is required for cancer cell growth and survival. In addition to its anti-cancer properties, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHELDNGGFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
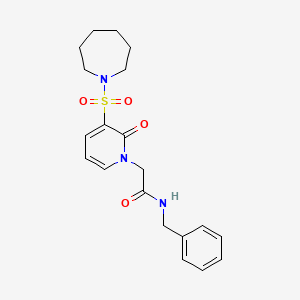
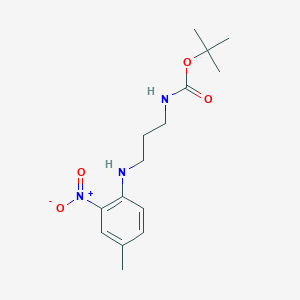
![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)
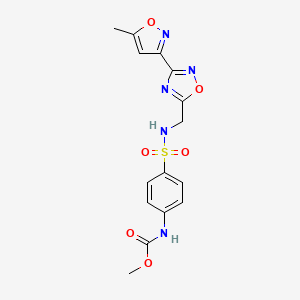
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)
![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)
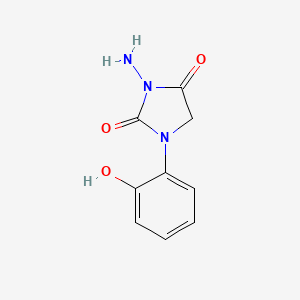
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)
![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)
methanone](/img/structure/B2894913.png)